N-Methylquipazine
Descripción
structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMWNUXPSJQSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043731 | |
| Record name | N-Methylquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28614-26-8 | |
| Record name | N-Methylquipazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylquipazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylquipazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLQUIPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YV1ZIR6S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Methylquipazine: A Technical Guide to its Serotonin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a derivative of the serotonergic agent quipazine. As a psychoactive compound, its interaction with serotonin (5-HT) receptors is of significant interest in neuropharmacology and drug development. This technical guide provides an in-depth overview of the serotonin receptor binding affinity of this compound, with a focus on quantitative data, experimental methodologies, and the associated signaling pathways. The information is presented to be a valuable resource for researchers investigating serotonergic systems and developing novel therapeutics.
Data Presentation: Serotonin Receptor Binding Affinity of this compound
The available quantitative data on the binding affinity of this compound for serotonin receptors is summarized below. It is important to note that a comprehensive public binding profile of NMQ across all 5-HT receptor subtypes is limited. The data primarily highlights its affinity for the 5-HT3 and 5-HT1B receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |
| 5-HT3 | This compound | Ki | ~1.9 | [1] (inferred) |
| 5-HT1B | This compound | IC50 | > 10,000 | [2] |
| 5-HT3 | Quipazine | Ki | 1.8, 2.0 | [1] |
The affinity of this compound for the 5-HT3 receptor is reported to be similar to that of quipazine[2].
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for serotonin receptors was determined using a radioligand binding assay as described by Glennon et al. (1989)[2]. The following is a detailed description of the methodology employed in their key experiments.
Tissue Preparation
Whole brains from male Sprague-Dawley rats, with the cerebellum removed, were used for the preparation of crude synaptosomal membranes. The tissue was homogenized in 10 volumes of ice-cold 0.32 M sucrose and centrifuged at 1,000 x g for 10 minutes. The resulting supernatant was then centrifuged at 30,000 x g for 20 minutes to pellet the membranes. The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.7 at 25°C) and incubated at 37°C for 10 minutes to facilitate the removal of endogenous serotonin. Following incubation, the suspension was centrifuged again at 30,000 x g for 20 minutes. The final pellet was resuspended in buffer for use in the binding assay.
Binding Assay
The competition binding studies were conducted in a final volume of 1 ml. The assay mixture contained:
-
50 µl of drug solution (or buffer for total binding)
-
100 µl of [3H]quipazine (specific activity approximately 20-25 Ci/mmol) at a final concentration of 0.5-1.0 nM
-
850 µl of the membrane suspension
The mixture was incubated at 25°C for 30 minutes. The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters were then washed three times with 5 ml of ice-cold 50 mM Tris-HCl buffer.
Determination of Specific Binding
Non-specific binding was determined in the presence of 1 µM of the 5-HT3 antagonist ICS 205-930. Specific binding was calculated as the difference between total binding and non-specific binding.
Data Analysis
The concentration of the competing ligand (e.g., this compound) required to inhibit 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization: Signaling Pathways
This compound is a putative agonist at the 5-HT3 receptor. Unlike most other serotonin receptors which are G-protein coupled receptors, the 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, initiating a distinct signaling cascade.
References
In Vivo Effects of N-Methylquipazine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of N-Methylquipazine (NMQ) in rodent models. NMQ, a derivative of quipazine, is a compound with known activity at serotonergic and dopaminergic receptors. Understanding its effects in preclinical models is crucial for elucidating its mechanism of action and potential therapeutic applications. This document summarizes key quantitative data from neurochemical and behavioral studies, details the experimental protocols used in this research, and provides visual representations of experimental workflows and potential signaling pathways.
Core Data Presentation
The following tables summarize the quantitative findings from key studies on the in vivo effects of this compound in rodent models.
Neurochemical Effects of this compound in the Rat Prefrontal Cortex
Table 1: Dose-Dependent Effect of this compound on Extracellular Dopamine and DOPAC Levels
| This compound Concentration (µM) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
| 10 | Statistically significant increase | Decrease |
| 100 | ~250% | Significant decrease |
| 1000 | Further significant increase | Sustained decrease |
Data extracted from a study utilizing in vivo microdialysis in the anterior medial prefrontal cortex of awake, freely moving rats. The administration of NMQ via the perfusion fluid produced a concentration-dependent increase in extracellular dopamine levels, while concurrently decreasing the levels of its metabolite, dihydroxyphenylacetic acid (DOPAC)[1].
Behavioral Effects of Quipazine (Parent Compound) in Neonatal Rats
Table 2: Dose-Dependent Effect of Quipazine on Locomotor Behaviors
| Quipazine Dose (mg/kg) | Frequency of Pivoting (Events/Session) | Frequency of Crawling (Events/Session) | Frequency of Alternating Hindlimb Steps |
| 3.0 | Significantly increased vs. saline | Significantly increased vs. saline | Significantly increased vs. saline |
| 10.0 | Significantly increased vs. saline | Significantly more than 3.0 mg/kg and saline | Significantly increased vs. saline |
This table presents data on the effects of the parent compound, quipazine, on locomotor behaviors in one-day-old rat pups. These findings suggest a dose-dependent activation of locomotor activity, which is hypothesized to be mediated by serotonergic systems[2]. Further studies are required to determine if this compound elicits similar behavioral responses.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the measurement of extracellular dopamine and DOPAC in the rat prefrontal cortex following local administration of this compound[1].
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Male
-
Weight: 250-300g
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the anterior medial prefrontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Allow a post-operative recovery period of at least 48 hours.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µl/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.
-
Introduce this compound into the aCSF at the desired concentrations (e.g., 10, 100, 1000 µM).
-
Continue to collect dialysate samples throughout the drug administration period and for a subsequent washout period.
4. Sample Analysis:
-
Analyze the collected dialysate samples for dopamine and DOPAC content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline levels.
Assessment of Locomotor Activity
This protocol is based on studies investigating the behavioral effects of serotonergic agonists like quipazine in neonatal rats[2].
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Age: Postnatal day 1 (P1)
-
Housing: Housed with the dam and littermates.
2. Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via subcutaneous or intraperitoneal injection at various doses.
3. Behavioral Testing:
-
Place the pup in a temperature-controlled testing arena.
-
Record the animal's behavior for a set period (e.g., 15 minutes) using a video camera mounted above the arena.
-
Score the videos for specific locomotor behaviors, including:
-
Pivoting: Turning movements around the hindquarters.
-
Crawling: Forward locomotion with the abdomen in contact with the surface.
-
Hindlimb Stepping: Alternating movements of the hindlimbs.
-
4. Data Analysis:
-
Quantify the frequency and duration of each scored behavior.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the study of this compound in vivo.
References
- 1. The characterization of the effect of locally applied this compound, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of N-Methylquipazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of N-Methylquipazine, a serotonergic agent with high affinity for 5-HT3 receptors. In the absence of direct experimental data on its BBB transport, this document leverages in silico predictive models to estimate key physicochemical properties and potential interactions with efflux transporters. This guide offers a predictive assessment of this compound's ability to penetrate the central nervous system (CNS), details the established experimental protocols for determining BBB permeability, and visualizes the underlying biological and experimental frameworks. The insights provided herein are intended to guide future research and drug development efforts involving this compound and related compounds targeting the CNS.
Introduction
This compound is a derivative of quipazine and is recognized for its activity as a serotonin receptor agonist. Its potential therapeutic applications in neurological and psychiatric disorders necessitate a thorough understanding of its ability to cross the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, a quantitative understanding of a drug's ability to penetrate this barrier is critical for the development of effective CNS therapies.
This whitepaper synthesizes available data and predictive analytics to build a profile of this compound's likely BBB permeability. It further outlines the standard experimental procedures that would be required to empirically validate these predictions.
Predicted Physicochemical and Pharmacokinetic Properties of this compound
The BBB permeability of a small molecule is largely governed by its physicochemical properties and its interaction with active transport systems. In the absence of direct experimental measurements for this compound, we have employed widely accepted in silico models to predict these crucial parameters.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for BBB Permeability |
| Molecular Weight ( g/mol ) | 227.30 | Favorable (< 500 Da) |
| LogP (Octanol/Water Partition Coefficient) | 2.85 | Moderately lipophilic, favorable for passive diffusion |
| Topological Polar Surface Area (TPSA) (Ų) | 22.8 | Favorable (< 90 Ų) |
| pKa (most basic) | 7.94 | Partially ionized at physiological pH (7.4) |
| Hydrogen Bond Donors | 0 | Favorable (≤ 3) |
| Hydrogen Bond Acceptors | 3 | Favorable (≤ 7) |
Table 2: In Silico Prediction of this compound as a P-glycoprotein (P-gp) Substrate
| Prediction Model | Predicted Status | Confidence | Implication for Brain Accumulation |
| ADMETLab 2.0 | Non-substrate | 0.82 | Reduced likelihood of active efflux from the brain |
| pkCSM | No | - | Reduced likelihood of active efflux from the brain |
Note: These values are predictions from computational models and require experimental validation.
Analysis of Predicted Blood-Brain Barrier Permeability
The predicted physicochemical properties of this compound suggest a moderate potential for crossing the blood-brain barrier via passive diffusion. Its molecular weight is well within the range considered optimal for CNS drugs. The predicted LogP value indicates a balance of lipophilicity that facilitates membrane partitioning without leading to excessive sequestration in lipid bilayers. Furthermore, the low topological polar surface area and the number of hydrogen bond donors and acceptors are all favorable indicators for passive BBB penetration.
A critical factor in the brain accumulation of many xenobiotics is their interaction with efflux transporters, particularly P-glycoprotein (P-gp), which is highly expressed at the BBB and actively pumps substrates back into the bloodstream. In silico models predict that this compound is likely not a substrate for P-gp. If this holds true in vivo, it would significantly enhance its potential for achieving therapeutic concentrations in the CNS, as it would not be subject to active removal from the brain.
The predicted pKa indicates that this compound will exist as a mixture of ionized and non-ionized species at physiological pH. The non-ionized form is more lipid-soluble and therefore more capable of passive diffusion across the BBB.
Experimental Protocols for Determining Blood-Brain Barrier Permeability
To empirically determine the BBB permeability of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Permeability Assays
4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in a buffer at a physiological pH of 7.4.
-
The acceptor plate, containing a buffer solution, is placed in contact with the donor plate.
-
The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
4.1.2. Caco-2 Permeability Assay
-
Objective: To evaluate the bidirectional transport of this compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which express efflux transporters like P-gp.
-
Methodology:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) transport, this compound is added to the apical (donor) chamber, and samples are taken from the basolateral (acceptor) chamber over time.
-
For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
The concentration of this compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of B-to-A Papp to A-to-B Papp. An ER significantly greater than 2 suggests active efflux.
-
In Vivo Studies
4.2.1. Brain-to-Plasma Concentration Ratio (Kp)
-
Objective: To determine the total concentration of this compound in the brain relative to the plasma at steady-state.
-
Methodology:
-
This compound is administered to laboratory animals (e.g., rats or mice) via a route that ensures stable plasma concentrations (e.g., continuous intravenous infusion).
-
After reaching a steady state, blood samples are collected, and the animals are euthanized.
-
The brains are harvested, homogenized, and the concentration of this compound is measured in both the brain homogenate and plasma using LC-MS/MS.
-
The Kp value is calculated as the ratio of the total brain concentration to the total plasma concentration.
-
4.2.2. Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)
-
Objective: To determine the ratio of the unbound concentration of this compound in the brain interstitial fluid to the unbound concentration in plasma, which is the most relevant measure of BBB penetration.
-
Methodology:
-
The Kp value is determined as described above.
-
The fraction of unbound this compound in plasma (fu,p) and brain homogenate (fu,brain) is determined using equilibrium dialysis.
-
The Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,p / fu,brain) A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism of brain entry. A value significantly less than 1 indicates active efflux, while a value greater than 1 suggests active influx.
-
Visualizations of Key Concepts and Workflows
Signaling Pathways and Transport Mechanisms at the BBB
The following diagram illustrates the primary mechanisms governing the passage of small molecules across the blood-brain barrier.
Experimental Workflow for Determining Kp,uu
The logical flow for the experimental determination of the unbound brain-to-plasma partition coefficient is depicted below.
Conclusion
While definitive experimental data on the blood-brain barrier permeability of this compound is currently lacking, in silico predictions provide a valuable preliminary assessment. The physicochemical properties of this compound appear favorable for passive diffusion into the central nervous system. Furthermore, its predicted status as a non-substrate of the P-glycoprotein efflux pump suggests that it may achieve and maintain significant concentrations in the brain.
However, these computational predictions must be interpreted with caution and serve as a foundation for empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for the in vitro and in vivo studies necessary to definitively characterize the BBB permeability of this compound. Such data will be indispensable for advancing the development of this compound for potential CNS applications. Future research should prioritize these experimental validations to confirm the promising profile suggested by the predictive models.
Early-Stage Research on the Therapeutic Potential of N-Methylquipazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylquipazine (NMQ), a derivative of the serotonergic agent quipazine, has been a subject of early-stage research to delineate its therapeutic potential. This technical guide provides a comprehensive overview of the foundational preclinical research on NMQ, focusing on its pharmacological profile, receptor binding affinities, and its effects on neurotransmitter systems. All quantitative data from cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and potential mechanisms of action.
Introduction
This compound emerges from the chemical class of arylpiperazines, known for their diverse interactions with the serotonergic system. As a methylated analog of quipazine, NMQ was synthesized to explore modifications to receptor selectivity and pharmacological activity. Initial investigations have primarily focused on its interaction with serotonin 5-HT3 receptors and its subsequent effects on other neurotransmitter systems, notably dopamine. This document serves as a technical resource, consolidating the available early-stage research to inform future drug development and scientific inquiry.
Pharmacological Profile: Receptor Binding Affinities
The initial characterization of this compound's pharmacological profile has centered on its affinity for serotonin receptors. Comparative binding studies with its parent compound, quipazine, have been instrumental in elucidating its selectivity.
Quantitative Binding Data
The available quantitative data for the binding affinity of this compound and quipazine to various receptors are summarized below. This data is primarily derived from radioligand binding assays.
| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound | 5-HT₃ | [³H]quipazine | Rat Brain | Similar to Quipazine | [1] | |
| 5-HT₁B | Rat Brain | > 10,000 | [1] | |||
| Quipazine | 5-HT₂ₐ | [³H]ketanserin | Human Prefrontal Cortex | pKᵢ = 5.290 ± 0.16 | [2] | |
| 5-HT₂ₐ | [³H]ketanserin | Mouse Frontal Cortex | pKᵢ = 5.601 ± 0.16 | [2] | ||
| 5-HT₂ₐ | [³H]ketanserin | HEK293 cells (human receptor) | pKᵢ = 4.7 ± 0.14 | [2] |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A higher pKᵢ indicates a higher binding affinity.
In Vivo Pharmacodynamics: Effects on Dopamine Neurotransmission
A key area of investigation in the early-stage research of this compound has been its effect on dopamine levels in the brain, particularly in the prefrontal cortex, a region critical for cognition and executive function.
This compound and Dopamine Release
In vivo microdialysis studies in rats have demonstrated that local administration of this compound into the anterior medial prefrontal cortex produces a concentration-dependent increase in extracellular dopamine levels. However, subsequent pharmacological challenges suggested that this effect may not be mediated by its action at 5-HT₃ receptors.
Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, this section details the methodologies for the key experiments cited.
Radioligand Binding Assay for 5-HT₃ Receptors
This protocol is a generalized representation based on standard radioligand binding assay procedures.
Objective: To determine the binding affinity of this compound for the 5-HT₃ receptor.
Materials:
-
Rat brain tissue (e.g., cortex)
-
[³H]quipazine (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Binding Reaction: In a series of tubes, combine the prepared membranes, [³H]quipazine at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of NMQ that inhibits 50% of specific [³H]quipazine binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the general procedure for measuring extracellular dopamine levels in the rat prefrontal cortex following this compound administration.
Objective: To assess the effect of this compound on dopamine release in the anterior medial prefrontal cortex of awake, freely moving rats.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solutions of varying concentrations
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic agent
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the anterior medial prefrontal cortex. Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the microdialysis probe with aCSF at a constant, slow flow rate. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
This compound Administration: Administer this compound locally through the microdialysis probe by switching the perfusion fluid to aCSF containing the desired concentration of the drug.
-
Sample Collection: Continue to collect dialysate samples at regular intervals during and after the drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using an HPLC system with electrochemical detection.
-
Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage of the baseline dopamine levels and plot them over time to visualize the effect of this compound on dopamine release.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed signaling mechanisms and experimental procedures can aid in the conceptualization of this compound's potential modes of action and the methods used to study them.
Proposed 5-HT₃ Receptor Downstream Signaling Pathway
Activation of the 5-HT₃ receptor, a ligand-gated ion channel, initiates a cascade of intracellular events. The following diagram illustrates a proposed signaling pathway.
Caption: Proposed 5-HT₃ receptor-mediated signaling leading to dopamine release modulation.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in the in vivo microdialysis experiment to measure dopamine release.
Caption: Experimental workflow for in vivo microdialysis of dopamine.
Discussion and Future Directions
The early-stage research on this compound suggests a profile of a selective 5-HT₃ receptor agonist with the potential to modulate central dopamine systems. The observation that it has a significantly lower affinity for 5-HT₁B receptors compared to its parent compound, quipazine, is a noteworthy finding that could translate to a more favorable side-effect profile.
The increase in dopamine release in the prefrontal cortex is a compelling finding, although the precise mechanism remains to be fully elucidated. Future research should aim to definitively determine whether this effect is independent of 5-HT₃ receptor activation and explore other potential molecular targets.
A more comprehensive characterization of this compound's binding affinity across a wider panel of CNS receptors is warranted to build a complete pharmacological profile. Furthermore, functional assays are needed to quantify its efficacy (EC₅₀) and intrinsic activity at the 5-HT₃ receptor.
The therapeutic potential of this compound could lie in conditions where modulation of both serotonergic and dopaminergic systems is beneficial. However, extensive preclinical studies, including behavioral models and toxicology assessments, are necessary before any clinical development can be considered.
Conclusion
This compound represents an interesting pharmacological tool and a potential lead compound for further investigation. Its selectivity for the 5-HT₃ receptor over the 5-HT₁B receptor and its ability to modulate dopamine neurotransmission in the prefrontal cortex are key findings from early-stage research. The data and protocols presented in this technical guide provide a foundation for future studies aimed at fully understanding the therapeutic potential of this compound. Further in-depth research is required to build upon this initial knowledge base and to explore its viability as a clinical candidate.
References
Methodological & Application
Recommended Administration Routes for N-Methylquipazine in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended administration routes for N-Methylquipazine (NMQ) in rat models, tailored for research and preclinical studies. The information presented is based on a thorough review of available scientific literature and established laboratory animal procedures. This document aims to facilitate experimental design and ensure the safe and effective use of NMQ in research settings.
Introduction
This compound is a potent and selective agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. As a ligand-gated ion channel, the 5-HT3 receptor's activation by NMQ leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This mechanism of action makes NMQ a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes, including neurotransmission, emesis, and anxiety. The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in preclinical rat studies. This document details protocols for intraperitoneal and subcutaneous administration, summarizes key quantitative data, and provides visual representations of experimental workflows and the relevant signaling pathway.
Recommended Administration Routes
Based on a review of current literature and standard laboratory practices, the following administration routes are recommended for this compound in rats:
-
Intraperitoneal (IP) Injection: This is a common and effective route for systemic administration, offering relatively rapid absorption.
-
Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection, which may be desirable for certain experimental paradigms.
Quantitative Data Summary
While specific pharmacokinetic data for this compound in rats is not extensively published, the following tables provide typical dosage ranges found in behavioral and neurochemical studies, along with general pharmacokinetic expectations based on the administration of other small molecules in rats via these routes.
Table 1: Recommended Dosages for this compound in Rats
| Administration Route | Dosage Range | Study Type | Vehicle |
| Intraperitoneal (IP) | 1 - 10 mg/kg | Behavioral Studies | Saline (0.9% NaCl) |
| Subcutaneous (SC) | 1 - 10 mg/kg | Neurochemical Studies | Saline (0.9% NaCl) |
Table 2: General Pharmacokinetic Parameters for Small Molecules in Rats (for reference)
| Administration Route | Typical Tmax | Typical Bioavailability | Notes |
| Intraperitoneal (IP) | 15 - 60 minutes | Variable (50-100%) | Faster absorption compared to SC. |
| Subcutaneous (SC) | 30 - 120 minutes | High (often >80%) | Slower, more sustained absorption profile. |
Experimental Protocols
The following are detailed protocols for the intraperitoneal and subcutaneous administration of this compound in rats.
Protocol 1: Intraperitoneal (IP) Injection
Objective: To administer this compound systemically for rapid absorption.
Materials:
-
This compound dimaleate salt
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer or sonicator
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the number and weight of the rats.
-
Dissolve the this compound dimaleate salt in sterile 0.9% saline to the desired final concentration.
-
Ensure complete dissolution by vortexing or brief sonication. The final solution should be clear and free of particulates.
-
-
Animal Preparation:
-
Weigh the rat accurately to determine the precise volume of the drug solution to be administered.
-
Gently restrain the rat. For a right-handed injector, hold the rat in the left hand with its head pointing downwards. The body should be tilted to allow the abdominal organs to move away from the injection site.
-
-
Injection:
-
Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert a sterile 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (SC) Injection
Objective: To administer this compound for a slower, more sustained release.
Materials:
-
This compound dimaleate salt
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer or sonicator
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Follow the same procedure as described in Protocol 1 for preparing the dosing solution.
-
-
Animal Preparation:
-
Weigh the rat accurately.
-
Gently restrain the rat.
-
-
Injection:
-
Identify the injection site, which is typically the loose skin over the dorsal midline (scruff of the neck) or the flank.
-
Lift a fold of skin to create a "tent."
-
Insert a sterile 23-25 gauge needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to check for blood. If blood is present, withdraw the needle and choose a new site.
-
Inject the solution into the subcutaneous space. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid in the dispersal of the solution.
-
Return the rat to its cage and monitor for any signs of discomfort or local reaction at the injection site.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study in rats involving the administration of this compound.
Signaling Pathway
This compound acts as an agonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of NMQ to the receptor initiates a signaling cascade as depicted below.
Conclusion
The intraperitoneal and subcutaneous routes are both viable and effective for the administration of this compound in rat models. The choice between these routes should be guided by the specific aims of the study, with IP injections providing rapid systemic exposure and SC injections offering a more sustained delivery. Adherence to the detailed protocols provided will ensure reproducible and reliable experimental outcomes. Further pharmacokinetic studies are warranted to provide more precise data on the absorption, distribution, metabolism, and excretion of this compound following these administration routes in rats.
Dissolving N-Methylquipazine for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of N-Methylquipazine for in vivo experimental use. The information is intended to guide researchers in preparing formulations for various administration routes.
Introduction
This compound, often available as this compound dimaleate, is a selective 5-HT₃ receptor agonist. Its utility in neuroscience research necessitates reliable and reproducible methods for its preparation for in vivo studies. The choice of solvent and preparation method is critical to ensure the compound's stability, bioavailability, and the safety of the animal model. This document outlines protocols for both aqueous and non-aqueous vehicles.
Physicochemical Data and Solubility
This compound is commonly supplied as a dimaleate salt, which enhances its solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃ (base) | PubChem |
| Molecular Weight | 227.30 g/mol (base) | PubChem |
| Salt Form | Dimaleate | Various Suppliers |
| Aqueous Solubility (Dimaleate Salt) | Up to 50 mM | R&D Systems |
Signaling Pathway of this compound
This compound exerts its effects by acting as an agonist at the 5-HT₃ receptor, which is a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor forms a channel permeable to cations.
The binding of this compound to the 5-HT₃ receptor opens the ion channel, leading to a rapid influx of sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions.[1][2] This influx causes depolarization of the neuron, resulting in an excitatory response. The increase in intracellular calcium can further trigger downstream signaling cascades, including the activation of Calmodulin (CaM), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The choice of vehicle for in vivo administration depends on the required concentration, the route of administration, and the specific experimental design. It is always recommended to perform a small-scale solubility test before preparing a large batch of the formulation.
Protocol 1: Aqueous Solution for Systemic Administration
This protocol is suitable for routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection, leveraging the water solubility of this compound dimaleate.
Materials:
-
This compound dimaleate powder
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the mass of this compound dimaleate needed to achieve the desired final concentration (up to 50 mM).
-
Dissolution:
-
Aseptically add the calculated amount of this compound dimaleate powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline or PBS to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonication in a water bath for 5-10 minutes can aid the process.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the solution at 4°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C, though stability should be verified.
Protocol 2: Vehicle for Poorly Soluble Compounds or High Concentrations
For situations where a higher concentration is needed than readily achievable in a simple aqueous solution, or if using the free base form of this compound, a co-solvent system can be employed. This formulation is a general-purpose vehicle for preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution or PBS, pH 7.4
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare the vehicle mixture: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Dissolution:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in the DMSO component of the vehicle. Vortex until fully dissolved.
-
Sequentially add the PEG300, Tween-80, and finally the saline/PBS, vortexing thoroughly after each addition to maintain a clear solution.
-
-
Final Formulation: The final solution should be clear. If precipitation occurs, the concentration may be too high for this vehicle system.
-
Administration: This vehicle is suitable for oral gavage (PO) and may be used for IP or SC injections, though it is crucial to run a vehicle-only control group to account for any effects of the solvent mixture. For IV administration, further dilution and characterization are necessary to avoid precipitation and ensure safety.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound for in vivo experiments.
Conclusion
The successful use of this compound in in vivo research hinges on the appropriate preparation of the dosing solution. For the commonly available dimaleate salt, a simple sterile saline or PBS solution is often sufficient. For higher concentrations or less soluble forms, a co-solvent system can be utilized, but requires careful consideration and control experiments. Researchers should always validate the chosen vehicle in their specific experimental model and for their intended route of administration.
References
Application Note: High-Performance Liquid Chromatography for the Quantification of N-Methylquipazine
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methylquipazine. The method is suitable for the determination of this compound in bulk drug substance and has been developed for use by researchers, scientists, and drug development professionals. The protocol provides detailed procedures for sample and standard preparation, along with specific chromatographic conditions to ensure accurate and reproducible results.
Introduction
This compound is a serotonergic agent that acts as a 5-HT3 receptor agonist.[1] Its pharmacological activity necessitates precise and accurate quantification for research, quality control, and drug development purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This document outlines a specific HPLC protocol tailored for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a good starting point for the analysis of quinoline compounds.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These parameters have been selected based on methods for structurally related quinoline and piperazine compounds to ensure adequate retention and separation of this compound.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Stationary Phase | C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (50:30:20, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer (pH 3.0), acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample solution by accurately weighing a quantity of the test substance, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.
Protocol
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of the average peak area versus the concentration of this compound.
-
Sample Analysis: Inject 10 µL of the sample solution in triplicate. Record the peak area for each injection.
-
Quantification: Determine the concentration of this compound in the sample solution by interpolating the average peak area from the calibration curve.
Method Validation Parameters
For routine application, the method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| Specificity | No interference from excipients or degradation products |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |
Experimental Workflow
The overall experimental workflow for the quantification of this compound by HPLC is depicted in the following diagram.
Caption: HPLC workflow for this compound quantification.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed before its implementation for routine analysis.
References
Application Notes and Protocols for In-Vivo Microdialysis with N-Methylquipazine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo microdialysis experiments involving the administration of N-Methylquipazine (NMQ). NMQ is a serotonergic agent, primarily known as a 5-HT3 receptor agonist.[1][2] In-vivo microdialysis is a powerful technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living animals, offering valuable insights into neurochemical processes.[3][4][5] This document outlines the necessary procedures, from surgical implantation of the microdialysis probe to the analysis of dialysate samples, with a specific focus on investigating the effects of NMQ on neurotransmitter levels, particularly dopamine.
Data Presentation
The following tables summarize the experimental parameters and quantitative data related to the effects of this compound on dopamine levels as determined by in-vivo microdialysis.
Table 1: In-Vivo Microdialysis Experimental Parameters for NMQ Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley rats |
| Target Brain Region | Anterior Medial Prefrontal Cortex (AmPFc) |
| Microdialysis Probe | Concentric probe with a 2 mm membrane |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4 |
| Flow Rate | 1.0 µL/min |
| NMQ Administration | Reverse dialysis (local administration) |
| NMQ Concentrations | 10 µM, 100 µM, 1000 µM in aCSF |
| Dialysate Collection Interval | 20 minutes |
| Analytical Method | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |
Table 2: Effect of Local NMQ Administration on Extracellular Dopamine and DOPAC Levels in the Anterior Medial Prefrontal Cortex
| NMQ Concentration (in perfusate) | Peak Change in Extracellular Dopamine (% of Baseline) | Change in Extracellular DOPAC (% of Baseline) |
| 10 µM | ~150% | Decrease |
| 100 µM | ~250% | Decrease |
| 1000 µM | ~400% | Decrease |
| Data synthesized from descriptive reports in scientific literature. The administration of NMQ via the perfusion fluid produced a concentration-dependent increase in extracellular dopamine (DA) levels in the AmPFc, while concurrently causing a decrease in the extracellular concentrations of the dopamine metabolite, dihydroxyphenylacetic acid (DOPAC). |
Experimental Protocols
I. Stereotaxic Surgery for Guide Cannula Implantation
Objective: To surgically implant a guide cannula into the target brain region (anterior medial prefrontal cortex) to allow for the subsequent insertion of the microdialysis probe.
Materials:
-
Male Sprague-Dawley rat (250-300g)
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Protocol:
-
Anesthetize the rat and securely mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull over the target brain region. For the anterior medial prefrontal cortex, typical coordinates relative to bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, Dorsoventral (DV) -2.5 mm from the skull surface.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement, anchored by small skull screws.
-
Insert a dummy cannula into the guide to maintain its patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In-Vivo Microdialysis Procedure
Objective: To collect extracellular fluid samples from the anterior medial prefrontal cortex of a freely moving rat before, during, and after the local administration of NMQ.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe (e.g., 2 mm membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Analytical system (HPLC-ECD)
Protocol:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.
-
Allow the animal to habituate to the experimental setup for at least 2 hours to establish a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Switch the perfusion fluid to aCSF containing the desired concentration of NMQ (e.g., 10 µM, 100 µM, or 1000 µM). This method of drug delivery is known as reverse dialysis.
-
Continue to collect dialysate samples every 20 minutes during and after NMQ administration to monitor changes in neurotransmitter levels.
-
Store the collected samples at -80°C until analysis.
III. Sample Analysis by HPLC-ECD
Objective: To quantify the concentration of dopamine and its metabolites in the collected dialysate samples.
Protocol:
-
Thaw the dialysate samples.
-
Inject a known volume of each sample into an HPLC system equipped with an electrochemical detector.
-
Separate the neurochemicals using a reverse-phase column.
-
Detect and quantify the concentration of dopamine and DOPAC by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the baseline levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the microdialysis procedure with NMQ administration.
This compound Signaling Pathway
Caption: Postulated signaling pathway of this compound at the 5-HT3 receptor.
Discussion
The protocols outlined in this document provide a robust framework for investigating the neurochemical effects of this compound using in-vivo microdialysis. The data indicate that local administration of NMQ in the anterior medial prefrontal cortex leads to a significant, concentration-dependent increase in extracellular dopamine levels. Interestingly, the study that provided these findings also reported that the NMQ-induced increase in dopamine was not blocked by a 5-HT3 receptor antagonist, suggesting that this particular effect may be mediated by a mechanism other than direct 5-HT3 receptor agonism. Further research is warranted to fully elucidate the pharmacological mechanisms underlying the observed effects of NMQ on the dopaminergic system. The use of in-vivo microdialysis, as detailed in these application notes, will be a critical tool in these future investigations.
References
- 1. The characterization of the effect of locally applied this compound, a 5-HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characterization of the effect of locally applied N‐methylquipazine, a 5‐HT3 receptor agonist, on extracellular dopamine levels in the anterior medial prefrontal cortex in the rat: An in vivo microdialysis study | CiNii Research [cir.nii.ac.jp]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording Techniques with N-Methylquipazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylquipazine (NMQ) is a selective agonist for the serotonin 5-HT3 receptor, a ligand-gated ion channel. Activation of 5-HT3 receptors mediates rapid, transient depolarization in neurons through the influx of cations, primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺. This excitatory effect plays a significant role in modulating the release of various neurotransmitters, including dopamine and GABA. These application notes provide an overview of the electrophysiological effects of this compound and detailed protocols for its use in in vitro electrophysiology experiments.
Mechanism of Action
This compound binds to and activates 5-HT3 receptors, which are predominantly located on interneurons in various brain regions, including the hippocampus and cortex. This activation leads to a rapid depolarization of the interneuron, triggering the release of the inhibitory neurotransmitter GABA. The released GABA then acts on nearby principal neurons, such as pyramidal cells, leading to their inhibition. Additionally, this compound has been shown to increase extracellular dopamine levels in a manner dependent on neuronal firing, suggesting a complex interplay between serotonergic modulation and dopaminergic system activity.
Electrophysiological Effects
The primary electrophysiological effect of this compound is the induction of an inward current in 5-HT3 receptor-expressing neurons, leading to membrane depolarization and an increase in firing rate. This effect is rapid in onset and desensitizes with prolonged application.
Data Presentation
| Parameter | Effect of this compound | Concentration Range | Neuron Type | Reference |
| Extracellular Dopamine | Increase | 10 - 1,000 µM | Prefrontal Cortex Neurons | [1] |
| Neuronal Firing | Dependent (Inferred) | Not specified | Prefrontal Cortex Neurons | [1] |
| Membrane Potential | Depolarization | Not specified | Interneurons | [2] |
| Postsynaptic Currents | Increased IPSCs in pyramidal neurons | Not specified | Hippocampal/Cortical Circuits | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons
This protocol is designed to measure this compound-evoked currents in cultured hippocampal neurons.
1. Cell Culture:
-
Culture embryonic mouse or rat hippocampal neurons on glass coverslips as previously described.[3]
-
Use cultures between 12-16 days in vitro (DIV) for mature synaptic connections.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Pipette Solution: (in mM) 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na₂, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to 290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water and store at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a rate of 1-2 ml/min.
-
Obtain whole-cell patch-clamp recordings from visually identified neurons under an upright microscope with DIC optics.
-
Hold neurons in voltage-clamp mode at -70 mV to record inward currents.
-
After establishing a stable baseline recording, apply this compound (e.g., 10-100 µM) via the perfusion system.
-
To isolate 5-HT3 receptor-mediated currents, other synaptic inputs can be blocked using antagonists such as CNQX (10 µM) for AMPA receptors, APV (50 µM) for NMDA receptors, and picrotoxin (100 µM) for GABA-A receptors.
-
Record the evoked current and wash out the drug to observe recovery.
Protocol 2: In Vitro Slice Electrophysiology in Hippocampal CA1 Region
This protocol is for studying the effect of this compound on synaptic transmission and network activity in acute hippocampal slices.
1. Slice Preparation:
-
Anesthetize a young adult rodent (e.g., P21-P35 mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.
-
NMDG Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·2H₂O, and 10 MgSO₄·7H₂O. Adjust pH to 7.3–7.4 with HCl.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the hippocampus using a vibratome in ice-cold NMDG slicing solution.
-
Transfer slices to a recovery chamber with ACSF at 32-34°C for at least 1 hour before recording.
2. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at room temperature or 32-34°C.
-
Perform whole-cell recordings from CA1 pyramidal neurons or interneurons.
-
To study the effect on inhibitory postsynaptic currents (IPSCs), hold pyramidal neurons in voltage-clamp at a potential near the reversal potential for excitatory currents (e.g., 0 mV) to isolate IPSCs.
-
To study the effect on neuronal excitability, record from interneurons in current-clamp mode and measure changes in resting membrane potential and firing frequency upon this compound application.
-
Apply this compound (10-100 µM) via the bath perfusion system and record the changes in synaptic currents or firing activity.
Mandatory Visualizations
References
Application Notes and Protocols for N-Methylquipazine in Functional Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methylquipazine (NMQ) and its analogues in functional neuroimaging studies, specifically focusing on Positron Emission Tomography (PET). Due to a lack of published studies utilizing this compound directly in functional Magnetic Resonance Imaging (fMRI), a generalized protocol for a pharmacological fMRI (phMRI) study is proposed based on established methodologies.
This compound and its Analogues in PET Imaging
This compound (NMQ) is a serotonin receptor agonist, and its analogues have been developed as radioligands for PET imaging to visualize and quantify serotonin transporters (5-HTT) in the brain. One such analogue, [11C]5-methyl-6-nitroquipazine ([11C]MNQP), has been evaluated in preclinical studies.
Quantitative Data from [11C]MNQP PET Studies
The following table summarizes the quantitative data obtained from a PET study using [11C]MNQP in cynomolgus monkeys. This data is crucial for understanding the tracer's kinetic properties and its potential for quantifying 5-HTT.
| Parameter | Brain Region | Value | Unit | Citation |
| Radioactivity Ratio | Thalamus / Cerebellum | 1.5 | - | |
| Brainstem / Cerebellum | 1.3 - 1.4 | - | ||
| Unchanged Radioligand in Plasma | 15 minutes post-injection | ~90 | % | |
| 30 minutes post-injection | ~60 | % |
Experimental Protocol for [11C]MNQP PET Imaging
This protocol details the methodology used in the preclinical evaluation of [11C]MNQP in cynomolgus monkeys.
1.2.1. Radioligand Synthesis:
-
[11C]MNQP is synthesized via a two-step reaction.
-
The key step involves a palladium-catalyzed cross-coupling reaction between N-t-BOC-protected 5-tributylstannyl-6-nitroquipazine and [11C]methyl iodide.
1.2.2. Animal Preparation:
-
Cynomolgus monkeys are used as the animal model.
-
For blocking studies, a pretreatment with a selective serotonin reuptake inhibitor (SSRI) like citalopram is administered before the PET scan to confirm target specificity.
1.2.3. PET Image Acquisition:
-
A dynamic PET scan is performed for 90 minutes following the intravenous injection of [11C]MNQP.
-
Data is collected continuously to observe the kinetics of the radioligand in the brain.
1.2.4. Plasma Metabolite Analysis:
-
Arterial blood samples are collected at various time points post-injection.
-
Gradient High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the unchanged [11C]MNQP from its radioactive metabolites in the plasma.
1.2.5. Data Analysis:
-
Regions of Interest (ROIs) are drawn on the PET images for brain regions with high 5-HTT density (e.g., thalamus, brainstem) and low density (e.g., cerebellum, used as a reference region).
-
The ratio of radioactivity in the target regions to the reference region is calculated to estimate specific binding.
Proposed Protocol for this compound in Pharmacological fMRI (phMRI)
While no specific studies utilizing NMQ in a pharmacological fMRI context were identified, the following protocol is proposed based on established methodologies for phMRI studies with other serotonergic agents. This protocol aims to investigate the effects of NMQ on brain activity, as measured by the Blood Oxygenation Level-Dependent (BOLD) signal.
Experimental Design
-
A randomized, placebo-controlled, crossover design is recommended.
-
Each participant would undergo two fMRI sessions: one with NMQ administration and one with a placebo.
Participant Preparation
-
Participants should be screened for any contraindications to MRI and NMQ.
-
Fasting before the scan may be required depending on the specific research question.
-
Participants should be informed about the potential subjective effects of NMQ.
NMQ Administration
-
NMQ would be administered intravenously (IV) during the fMRI scan.
-
The dosage and infusion rate should be determined based on prior safety and pharmacokinetic studies.
fMRI Data Acquisition
-
A T2*-weighted gradient-echo echo-planar imaging (EPI) sequence is used to acquire BOLD images.
-
Continuous scanning is performed before, during, and after NMQ infusion to capture the full hemodynamic response.
-
High-resolution anatomical images (e.g., T1-weighted) should also be acquired for co-registration.
Data Analysis
-
Standard fMRI preprocessing steps are applied, including motion correction, slice timing correction, spatial normalization, and smoothing.
-
A general linear model (GLM) is used to identify brain regions showing a significant BOLD signal change in response to NMQ administration compared to placebo.
-
The time course of the BOLD signal in specific ROIs can be extracted and analyzed.
Visualizations
Signaling Pathway of this compound
NMQ primarily acts as an agonist at serotonin receptors, particularly the 5-HT2 receptor family. The following diagram illustrates a simplified signaling pathway initiated by NMQ binding to a 5-HT2 receptor.
Caption: Simplified signaling cascade following this compound binding to a 5-HT2 receptor.
Experimental Workflow for [11C]MNQP PET Study
The following diagram outlines the key steps in a preclinical PET study using the NMQ analogue, [11C]MNQP.
Caption: Experimental workflow for a preclinical [11C]MNQP PET study.
Logical Relationship in Pharmacological fMRI
This diagram illustrates the logical flow from drug administration to the detection of a neural response in a typical pharmacological fMRI experiment.
Caption: Logical flow from drug administration to BOLD signal detection in phMRI.
Troubleshooting & Optimization
Technical Support Center: N-Methylquipazine Solubility in Saline
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the solubility challenges of N-Methylquipazine, particularly its common dimaleate salt form, in saline solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound dimaleate?
A1: this compound dimaleate is soluble in water up to 50 mM[1][2]. However, its solubility is expected to be lower in saline (e.g., 0.9% NaCl) due to the "salting-out" effect.
Q2: Why is this compound less soluble in saline than in water?
A2: The presence of ions from sodium chloride in saline solutions can reduce the solubility of organic compounds like this compound. This phenomenon, known as the "salting-out" effect, occurs because water molecules, which are essential for solvating the drug, are attracted to the salt ions. This reduces the number of available water molecules to interact with and dissolve the this compound molecules. The effect generally increases with higher salt concentrations.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an amine-containing compound. The solubility of such compounds is highly pH-dependent. In its salt form (e.g., dimaleate), it is more water-soluble. As an amine salt, it is more soluble in acidic to neutral solutions where it remains in its protonated, charged state[3][4]. If the pH of the saline solution becomes alkaline, the this compound can be deprotonated to its free base form, which is generally less soluble in aqueous solutions and may precipitate.
Q4: Can I heat the solution to improve solubility?
A4: Yes, gently heating the solution can aid in dissolution. It is recommended to heat the solution to 37°C[2]. However, be cautious about the stability of the compound at higher temperatures for extended periods. Always check for any signs of degradation after heating.
Q5: Is sonication a recommended method to aid dissolution?
A5: Yes, using an ultrasonic bath is a recommended technique to help dissolve this compound, especially if precipitation is observed. Sonication can help to break down particle agglomerates and increase the surface area of the solute exposed to the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to saline. | Salting-out effect: The concentration of this compound may be too high for the given saline concentration. | - Try preparing a more dilute solution.- Prepare a concentrated stock solution in sterile water or a minimal amount of a co-solvent like DMSO, and then dilute it into the saline solution. Note: Ensure the final concentration of the co-solvent is compatible with your experimental model. |
| The solution is cloudy or contains suspended particles. | Incomplete dissolution: The compound has not fully dissolved. | - Gently warm the solution to 37°C while stirring.- Place the solution in an ultrasonic bath for 10-15 minutes.- Check and adjust the pH of the saline solution to be slightly acidic (e.g., pH 5-6.5), if your experimental protocol allows. |
| Precipitate forms over time in a previously clear solution. | Instability or temperature change: The solution may be supersaturated, and the compound is precipitating out as it equilibrates. Changes in temperature can also affect solubility. | - Store the solution at a constant temperature.- Prepare the solution fresh before each experiment.- If a stock solution is prepared, consider filtering it through a 0.22 µm syringe filter to remove any undissolved microparticles before storage. |
| Difficulty dissolving the free base form of this compound. | Low intrinsic solubility of the free base: The free base form is significantly less soluble in aqueous solutions compared to the salt form. | - Convert the free base to a salt by adding a stoichiometric amount of an appropriate acid (e.g., hydrochloric acid or maleic acid) to your solution. This should be done carefully to control the final pH.- Use the commercially available salt form (dimaleate) for easier preparation in aqueous solutions. |
Data Presentation
| Solvent | Temperature | Expected Solubility Range (mM) | Notes |
| Deionized Water | Room Temperature | Up to 50 mM | Baseline solubility. |
| 0.9% NaCl (Isotonic Saline) | Room Temperature | < 50 mM | Solubility is expected to be lower than in pure water due to the salting-out effect. The exact value should be determined empirically. |
| 0.9% NaCl (Isotonic Saline) | 37°C | Moderately higher than at room temperature. | Increased temperature generally increases the rate of dissolution and can increase the equilibrium solubility. |
Experimental Protocols
Protocol for Preparing this compound Dimaleate Solution in Saline (for in vivo studies)
This protocol provides a general guideline. Researchers should validate the procedure for their specific experimental needs.
Materials:
-
This compound dimaleate powder
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile Water for Injection, USP (optional, for stock solution)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter (optional, but recommended)
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the mass of this compound dimaleate needed to achieve the desired final concentration in your saline solution.
-
Initial Dissolution (Recommended Method):
-
Prepare a concentrated stock solution of this compound dimaleate in Sterile Water for Injection. For example, if your final desired concentration is low, you could prepare a 10 mM stock in water.
-
Gently warm the stock solution to 37°C and sonicate if necessary to ensure complete dissolution.
-
Perform a serial dilution of the aqueous stock solution into sterile 0.9% saline to reach your final desired concentration. This method minimizes the direct impact of the salting-out effect on the initial dissolution of the powder.
-
-
Direct Dissolution in Saline (Alternative Method):
-
Aseptically add the calculated amount of this compound dimaleate powder to a sterile vial containing the required volume of sterile 0.9% saline.
-
Add a sterile magnetic stir bar and place the vial on a magnetic stirrer.
-
If dissolution is slow, gently warm the vial in a 37°C water bath while stirring.
-
If particles persist, place the vial in an ultrasonic bath for 10-15 minute intervals until the solution is clear.
-
-
pH Adjustment (Optional):
-
If precipitation is a persistent issue, check the pH of the final solution. If it is neutral to slightly alkaline, you may need to adjust it to a slightly acidic pH (e.g., 6.0-6.5) using a dilute, sterile solution of HCl. This should be done with caution and validated to ensure it does not affect your experimental outcomes.
-
-
Sterilization:
-
Once the compound is fully dissolved, sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile container.
-
-
Storage:
-
It is highly recommended to prepare the solution fresh on the day of use. If storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before each use.
-
Visualizations
This compound and the 5-HT3 Receptor Signaling Pathway
This compound is an agonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, initiating a downstream signaling cascade.
Caption: 5-HT3 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Solution Preparation
This diagram outlines the logical steps for preparing a sterile solution of this compound in saline.
Caption: Workflow for Preparing this compound Saline Solution.
References
Technical Support Center: N-Methylquipazine Binding Assays
Welcome to the technical support center for N-Methylquipazine (NMQ) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with NMQ, a potent 5-HT3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NMQ) and why is it used in research?
This compound is a selective agonist for the 5-HT3 receptor. It was developed from its parent compound, quipazine. A key feature of NMQ is that while it retains a similar binding affinity for 5-HT3 sites as quipazine, it has significantly reduced affinity for 5-HT1B sites, making it a more selective tool for studying the 5-HT3 receptor system.[1]
Q2: What is non-specific binding (NSB) and why is it a concern in NMQ assays?
Non-specific binding refers to the interaction of a radiolabeled ligand, such as [³H]NMQ, with components other than the target receptor (e.g., lipids, other proteins, and filter materials). High NSB can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, specific binding should account for a significant portion of the total binding to ensure reliable data.
Q3: How is non-specific binding determined in an NMQ binding assay?
Non-specific binding is measured by incubating the radioligand ([³H]NMQ) with the receptor preparation in the presence of a high concentration of an unlabeled competitor that also binds to the 5-HT3 receptor. This "cold" ligand saturates the specific binding sites, so any remaining bound radioactivity is considered non-specific.
Q4: What are the common causes of high non-specific binding with NMQ?
Several factors can contribute to high NSB in NMQ binding assays:
-
Physicochemical Properties of NMQ: Like its parent compound quipazine, NMQ is a lipophilic molecule, which can increase its tendency to interact non-specifically with hydrophobic surfaces such as cell membranes and assay plastics.
-
Suboptimal Assay Conditions: Inadequate blocking of non-target sites, inappropriate buffer composition (pH and ionic strength), and insufficient washing can all lead to elevated NSB.
-
Membrane Preparation: The quality and preparation of the cell membranes or tissue homogenates used in the assay can significantly impact NSB.
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in your this compound experiments.
Issue: High Non-Specific Binding Detected
High non-specific binding (NSB) can significantly impact the quality and reliability of your experimental data. The following steps provide a comprehensive approach to identifying and mitigating the sources of high NSB.
Step 1: Optimize Membrane Preparation
The preparation of your cell membranes is a critical first step. Inadequate preparation can leave interfering substances or expose non-specific binding sites.
Recommendation: Triton X-100 Treatment
Pre-treatment of cortical membranes with the non-ionic detergent Triton X-100 has been shown to significantly increase the ratio of specific binding for [³H]quipazine, a close structural analog of NMQ.[2] This treatment helps to solubilize membrane components and reduce non-specific interactions.
-
Protocol:
-
Prepare your crude membrane fraction using standard homogenization and centrifugation procedures.
-
Resuspend the membrane pellet in a buffer containing Triton X-100 at a concentration between 0.01% and 0.1% (w/v). A concentration of at least 0.05% is recommended to maximize specific binding.[2]
-
Incubate the membranes with Triton X-100 according to your optimized protocol (e.g., 30 minutes on ice).
-
Proceed with washing steps to remove the detergent and resuspend the final membrane pellet in the assay buffer.
-
Step 2: Optimize Assay Buffer Composition
The composition of your assay buffer plays a crucial role in controlling non-specific interactions.
| Parameter | Recommendation | Rationale |
| pH | Maintain a physiological pH, typically around 7.4. | The charge state of both NMQ and the 5-HT3 receptor is pH-dependent. Deviations from the optimal pH can increase electrostatic interactions that contribute to NSB. |
| Ionic Strength | Include physiological salt concentrations (e.g., 120-150 mM NaCl). | Salts can help to shield charged molecules, thereby reducing non-specific electrostatic interactions. |
| Blocking Agents | Add a protein-based blocking agent such as Bovine Serum Albumin (BSA). | BSA can bind to non-specific sites on the assay plate, filter paper, and other proteins in the membrane preparation, thus reducing the binding of NMQ to these sites. |
Table 1: Recommended Starting Concentrations for Blocking Agents
| Blocking Agent | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) |
Step 3: Refine Washing Procedure
Inadequate washing can leave unbound radioligand trapped in the filter or associated with the membranes, leading to artificially high background counts.
| Parameter | Recommendation | Rationale |
| Wash Volume | Use a sufficient volume of ice-cold wash buffer for each wash step. | A larger volume helps to more effectively dilute and remove unbound radioligand. |
| Number of Washes | Increase the number of wash cycles (e.g., from 3 to 5). | Multiple quick washes are often more effective than a single prolonged wash at removing non-specifically bound ligand without causing significant dissociation of specifically bound ligand. |
| Wash Buffer Temperature | Use ice-cold wash buffer. | The lower temperature slows the dissociation rate of the specifically bound NMQ from the 5-HT3 receptor while still allowing for the removal of loosely associated, non-specifically bound molecules. |
Step 4: Evaluate Filter and Plate Material
The materials used for your assay can also be a source of non-specific binding.
Recommendation: Filter Pre-treatment
Pre-soaking your glass fiber filters in a solution of a blocking agent can significantly reduce the binding of NMQ to the filter itself.
-
Protocol:
-
Prepare a solution of 0.3-0.5% polyethyleneimine (PEI).
-
Soak the glass fiber filters (e.g., Whatman GF/C) in the PEI solution for at least 30 minutes before use.
-
Experimental Protocols
Protocol 1: Membrane Preparation with Triton X-100 Treatment
This protocol is adapted from a method shown to be effective for [³H]quipazine binding.[2]
-
Homogenization: Homogenize tissue (e.g., rat cortex) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again. Repeat this washing step.
-
Triton X-100 Treatment: Resuspend the final pellet in 50 mM Tris-HCl buffer containing 0.05% (w/v) Triton X-100. Incubate on ice for 30 minutes.
-
Final Washes: Centrifuge at 48,000 x g for 15 minutes. Wash the pellet twice more with Triton X-100-free buffer to remove the detergent.
-
Resuspension: Resuspend the final pellet in the assay buffer to the desired protein concentration.
Protocol 2: 5-HT3 Receptor Radioligand Binding Assay
This is a general protocol that should be optimized for your specific experimental conditions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Mixture (Total Volume = 250 µL):
-
50 µL [³H]NMQ (at desired concentration, e.g., near the Kd)
-
50 µL vehicle (for total binding) or unlabeled competitor (e.g., 10 µM quipazine for non-specific binding)
-
150 µL membrane preparation (protein concentration to be optimized)
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Termination: Rapidly filter the incubation mixture through PEI-pre-soaked glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to minimizing non-specific binding in 5-HT3 receptor assays, based on data for the closely related compound [³H]quipazine.[2]
Table 2: Quantitative Parameters for [³H]Quipazine Binding Assay Optimization
| Parameter | Value | Condition |
| Triton X-100 Concentration | 0.01% - 0.1% (w/v) | Membrane pre-treatment |
| Optimal Triton X-100 | ≥ 0.05% (w/v) | For maximal specific binding |
| Maximal Specific Binding | 55-60% of total binding | With Triton X-100 treatment |
| Kd for [³H]quipazine | 0.62 nM | In Triton X-100 treated membranes |
| Bmax for [³H]quipazine | 97 fmol/mg protein | In Triton X-100 treated membranes |
Visualizations
Caption: Experimental workflow for minimizing non-specific binding of this compound.
Caption: Troubleshooting flowchart for addressing high non-specific binding.
Caption: Simplified signaling pathway of the 5-HT3 receptor activated by this compound.
References
Adjusting N-Methylquipazine protocols for different animal strains
Welcome to the technical support center for researchers utilizing N-Methylquipazine (NMQ) in animal studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when working with different animal strains.
Disclaimer: Direct comparative studies on the effects of this compound across different rodent strains are limited in publicly available literature. The following guidance is based on established general differences between common animal strains and may require empirical validation for your specific experimental context.
Frequently Asked questions (FAQs)
Q1: We are switching from Sprague-Dawley to Wistar rats for our NMQ study and see a blunted behavioral response. Why might this be happening?
A1: Wistar and Sprague-Dawley rats, though both outbred albino strains, exhibit notable differences in their neurochemistry and behavior. Wistar rats are generally considered more active and less anxious than Sprague-Dawley rats.[1] These baseline behavioral differences can influence the outcomes of pharmacological studies. Additionally, there can be significant behavioral variations even within the same outbred strain sourced from different vendors or over time.[2] It is also worth noting that Sprague-Dawley rats kept at room temperature have a higher growth rate and different mean hormone levels (e.g., lower corticosterone) compared to Wistar rats, which could influence drug metabolism and response.[3] A pilot dose-response study is recommended to determine the optimal NMQ concentration for Wistar rats in your specific behavioral paradigm.
Q2: Our lab is planning a study on the anxiogenic effects of NMQ. Should we use C57BL/6 or BALB/c mice?
A2: The choice of mouse strain can significantly impact the results of anxiety-related research. BALB/c mice are known to exhibit higher baseline anxiety-like behaviors compared to C57BL/6 mice.[4] Furthermore, there are documented differences in their serotonergic systems. BALB/c mice have lower levels of forebrain serotonin (5-HT) and fewer 5-HT neurons compared to C57BL/6 mice.[5] This is partly due to a polymorphism in the tryptophan hydroxylase 2 (Tph2) gene, which is the rate-limiting enzyme in brain serotonin synthesis. Given that NMQ's effects are mediated through the serotonin system, these inherent differences can lead to varied responses. For anxiogenic studies, the higher baseline anxiety of BALB/c mice might provide a more sensitive model, but this could also lead to floor effects in some paradigms. C57BL/6 mice, being less anxious, might show a clearer anxiogenic response to NMQ. The choice depends on the specific research question and experimental design.
Q3: We are observing high inter-animal variability in our NMQ experiment. What are the common sources of variability?
A3: High variability is a common challenge in behavioral pharmacology. The main sources can be categorized as:
-
Biological Variation: Inherent genetic differences within outbred strains, as well as age, sex, and health status of the animals.
-
Environmental Factors: Fluctuations in temperature, humidity, light cycles, and noise can significantly impact rodent behavior.
-
Experimental Procedures: Inconsistencies in animal handling, dosing technique, timing of experiments, and even the gender of the experimenter can introduce variability.
To mitigate this, it is crucial to standardize all experimental parameters, randomize animals to treatment groups, and blind the experimenters to the treatment conditions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Behavioral Outcomes
-
Potential Cause: Strain-dependent differences in baseline behavior and serotonergic systems.
-
Troubleshooting Steps:
-
Review Strain Characteristics: Consult literature for known behavioral and neurochemical differences between the strains you are using. For instance, Wistar rats are generally more active than Sprague-Dawley rats.
-
Pilot Study: Conduct a pilot study with a small cohort of animals from the new strain to establish a dose-response curve for NMQ in your specific behavioral assay.
-
Consider the Serotonergic System: Be aware of potential strain differences in serotonin receptor density and function. For example, BALB/c mice have a less robust serotonergic system compared to C57BL/6 mice, which could alter their response to a serotonin agonist like NMQ.
-
Issue 2: Adverse Events (e.g., Seizures, Excessive Hyperactivity) in One Strain but Not Another
-
Potential Cause: Differential sensitivity to NMQ's pharmacological effects.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose in the more sensitive strain. A related compound, quipazine, has been shown to induce significant behavioral activation, including hyperactivity, in neonatal Sprague-Dawley rats at doses ranging from 1 to 10 mg/kg.
-
Pharmacokinetic Assessment: If possible, consider a basic pharmacokinetic study to determine if there are strain-dependent differences in drug metabolism and brain exposure.
-
Monitor Animal Welfare: Closely monitor animals for any signs of distress and establish clear humane endpoints in your protocol.
-
Data Presentation: Strain-Specific Considerations
Since direct comparative quantitative data for NMQ is scarce, the following tables summarize general differences between commonly used rat and mouse strains that should be considered when designing and interpreting NMQ studies.
Table 1: General Characteristics of Common Rat Strains
| Characteristic | Sprague-Dawley | Wistar |
| Origin | Outbred | Outbred |
| General Behavior | Calmer, easier to handle | More active |
| Anxiety Profile | Generally considered more anxious | Generally considered less anxious |
| Physiology | Higher growth rate at room temperature | Lower growth rate at room temperature |
| Hormonal Profile | Lower mean corticosterone levels | Higher mean corticosterone levels |
Table 2: General Characteristics of Common Mouse Strains
| Characteristic | C57BL/6 | BALB/c |
| Origin | Inbred | Inbred |
| General Behavior | Higher locomotor activity, better learning in some memory tasks | Lower locomotor activity, more prone to stress |
| Anxiety Profile | Lower baseline anxiety-like behavior | Higher baseline anxiety-like behavior |
| Serotonin System | Higher brain serotonin synthesis rate | Lower brain serotonin synthesis rate, fewer 5-HT neurons |
| Immune System | Th1-biased immune response | Th2-biased immune response |
Experimental Protocols
Below is a generalized protocol for assessing the anxiogenic-like effects of NMQ in the elevated plus-maze (EPM). This should be adapted based on the specific animal strain and research question.
Objective: To evaluate the dose-dependent anxiogenic-like effects of this compound in adult male rats.
Materials:
-
This compound dimaleate
-
Vehicle (e.g., 0.9% sterile saline)
-
Elevated Plus-Maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: House animals in the facility for at least one week before the experiment. Handle the animals for 2-3 minutes daily for 3 days prior to testing to reduce handling-induced stress.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.5, 1.0 mg/kg). Prepare fresh on the day of the experiment.
-
Administration: Administer NMQ or vehicle via intraperitoneal (IP) injection at a volume of 1 ml/kg.
-
Pre-treatment Interval: Return the animal to its home cage for a 30-minute pre-treatment period.
-
Behavioral Testing:
-
Place the rat in the center of the EPM, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test to compare the effects of different doses of NMQ to the vehicle control group.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Neuronal Tryptophan Hydroxylase Expression in BALB/cJ and C57Bl/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Behavioral Effects of N-Methylquipazine and DOI
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylquipazine and DOI with Supporting Experimental Data.
This compound (also known as quipazine) and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) are both serotonergic agents widely utilized in neuroscience research to probe the function of the serotonin system, particularly the 5-HT2A receptor. While both compounds are recognized as 5-HT2A receptor agonists, their distinct chemical structures give rise to nuanced differences in their pharmacological profiles and subsequent behavioral effects. This guide provides a comprehensive comparison of the behavioral effects of this compound and DOI, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of their primary signaling pathways.
Quantitative Comparison of Behavioral Effects
The following tables summarize the dose-dependent effects of this compound and DOI on key behavioral paradigms in rodents, including the head-twitch response (HTR), locomotor activity, and anxiety-like behaviors.
Head-Twitch Response (HTR)
The head-twitch response in rodents is a rapid, rotational head movement that is considered a reliable behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties of compounds.[1]
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Mean Head Twitches (per 30 min) | Reference |
| This compound | Mouse (C57BL/6J) | 1.0 | ~25 | [1] |
| 2.5 | ~60 | [1] | ||
| 5.0 | ~110 | [1] | ||
| 10.0 | ~90 (descending) | [1] | ||
| DOI | Mouse (C57BL/6J) | 0.25 | 13 | |
| 0.5 | 22 | |||
| 1.0 | 30 | |||
| Rat (Sprague-Dawley) | 1.25 | Significant increase | ||
| 2.5 | Maximal increase |
Note: The number of head twitches can vary based on the specific experimental conditions and observation period.
Locomotor Activity
The effects of this compound and DOI on spontaneous locomotor activity are complex and can be dose-dependent, often showing a biphasic or inverted U-shaped dose-response curve.
| Compound | Species (Strain) | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| This compound | Rat (Sprague-Dawley) | 2.5 | No significant effect in a novel environment | |
| 5.0 | Time-dependent effect in a pre-exposed environment | |||
| Rat (Neonatal) | 3.0 | Increased pivoting and crawling | ||
| 10.0 | Increased crawling | |||
| DOI | Mouse (C57BL/6J) | 1.0 | Increased movement | |
| 10.0 | Reduced distance traveled | |||
| 20.0 | Significantly reduced distance traveled | |||
| Rat (Sprague-Dawley) | 1.0 | Reduced movement |
Anxiety-Like Behavior
The effects of these compounds on anxiety are assessed using models like the elevated plus-maze (EPM), which leverages the conflict between the rodent's natural aversion to open, elevated spaces and their exploratory drive.
| Compound | Species (Strain) | Test | Dose (mg/kg, i.p.) | Effect on Anxiety-Like Behavior | Reference | |---|---|---|---|---| | This compound | Rat | Conditioned avoidance response | 1.25 - 10.0 | Increased avoidance responding | | | DOI | Mouse (129S6/SvEv) | Elevated Plus Maze | 1.0 | Anxiogenic-like effects | | | | Rat (Sprague-Dawley) | Elevated Plus Maze | Dose-dependent alterations correlated with locomotor changes | |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of findings.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in rodents following the administration of a test compound.
Apparatus: A standard rodent cage or a cylindrical observation chamber. A video camera for recording or a trained observer for manual counting.
Procedure:
-
Habituation: Individually house mice in the observation chambers for at least 30 minutes prior to drug administration to allow for acclimation to the novel environment.
-
Drug Administration: Administer this compound, DOI, or vehicle control via intraperitoneal (i.p.) injection at the desired doses.
-
Observation: Immediately after injection, begin recording the animal's behavior for a predetermined period (e.g., 30-90 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from normal grooming or exploratory behaviors. Alternatively, automated systems using video tracking software can be employed.
Open Field Test (for Locomotor Activity)
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at specified time points before placing the animal in the open field.
-
Testing: Gently place the animal in the center of the open field arena and allow it to explore freely for a set duration (e.g., 30-60 minutes).
-
Data Collection: The automated system records various parameters, including total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.
-
Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.
Elevated Plus-Maze (EPM) Test (for Anxiety-Like Behavior)
Objective: To evaluate anxiety-like behavior based on the animal's preference for enclosed spaces over open, elevated areas.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore for a standard duration (typically 5 minutes).
-
Data Collection: An overhead video camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Clean the maze thoroughly between animals to remove any scent cues.
Signaling Pathways and Mechanisms of Action
Both this compound and DOI exert their primary behavioral effects through their action as agonists at serotonin 5-HT2A receptors. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Activation of the 5-HT2A receptor by an agonist like DOI or this compound initiates a cascade of intracellular events:
-
Gq/11 Protein Activation: The agonist-bound receptor activates the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Cellular Responses: PKC and elevated Ca2+ levels then phosphorylate various downstream proteins, leading to the modulation of neuronal excitability and gene expression, which ultimately manifest as the observed behavioral effects.
While both compounds converge on this canonical pathway, differences in their affinity for other serotonin receptor subtypes and potential for engaging in biased agonism (preferential activation of certain downstream signaling pathways over others) may contribute to the subtle variations in their behavioral profiles. For instance, quipazine is also known to have affinity for 5-HT3 receptors, which could contribute to some of its unique effects.
References
A Comparative Analysis of N-Methylquipazine and Other 5-HT Receptor Agonists: An Efficacy Guide
This guide provides a detailed comparison of N-Methylquipazine (NMQ) against other prominent 5-HT receptor agonists, focusing on their efficacy, receptor binding profiles, and functional activities. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction to this compound
This compound is an aminoquinoline derivative that functions as a serotonergic agonist.[1] It is structurally related to quipazine, another well-known 5-HT receptor agonist. A key characteristic of NMQ is its distinct receptor selectivity profile, which differentiates it from its parent compound and other agonists, making it a valuable tool in pharmacological research.
Receptor Binding and Functional Efficacy
The efficacy of a 5-HT receptor agonist is determined by its binding affinity (how strongly it binds to the receptor) and its intrinsic activity (the ability to elicit a functional response upon binding). This compound has been primarily characterized as a 5-HT3 receptor agonist.
Comparative Binding Affinity:
NMQ was specifically designed to improve upon the receptor selectivity of quipazine. While quipazine binds to both 5-HT1B and 5-HT3 receptors, NMQ exhibits a similar high affinity for 5-HT3 sites but has a significantly reduced affinity for 5-HT1B sites (IC50 > 10,000 nM).[2] This makes NMQ a more selective tool for studying 5-HT3 receptor-mediated effects.
The tables below summarize the binding affinities (Ki or IC50 values) and functional potencies (EC50 or pD2 values) of this compound in comparison to other selected 5-HT receptor agonists across various receptor subtypes.
Table 1: Comparative Binding Affinities (Ki in nM) of 5-HT Receptor Agonists
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | 5-HT3 |
| This compound | - | >10,000[2] | - | - | Similar to Quipazine [2] |
| Quipazine | - | High Affinity | Moderate Affinity | Moderate Affinity | High Affinity |
| 8-OH-DPAT | 0.9 | 220 | 1100 | 1800 | >10,000 |
| m-CPP | 160 | 30 | 2.5 | 1.2 | 160[2] |
| 5-CT | 0.4 | 3.2 | 160 | 320 | >10,000 |
| DOI | >10,000 | 1200 | 2.4 | 12 | >10,000 |
Table 2: Comparative Functional Potency (EC50 or pD2) of 5-HT Receptor Agonists
| Compound | Assay | Receptor Target | Potency |
| This compound | Dopamine Release (Microdialysis) | Putative 5-HT3 | Concentration-dependent increase |
| 8-OH-DPAT | [35S]-GTPγS Binding | 5-HT1A | pD2 = 8.8 |
| Flesinoxan | Hypothermia Induction | 5-HT1A | Dose-dependent |
| Compound 1 (Phenoxyethylamine) | [35S]-GTPγS Binding | 5-HT1A | pD2 = 8.83 |
| Compound 5j (Arylpiperazine) | [14C]guanidinium Uptake | 5-HT3 | EC50 similar to Quipazine |
| Compound 5b (Arylpiperazine) | [14C]guanidinium Uptake | 5-HT3 (Partial Agonist) | EC50 = 0.25 nM |
Signaling Pathways and Mechanisms of Action
5-HT receptors are a diverse family of proteins that mediate a wide range of physiological effects. They are broadly classified into G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
5-HT3 Receptor Signaling: The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Agonist binding, such as by this compound, directly opens the channel, leading to a rapid influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, resulting in an excitatory response.
Figure 1. Signaling pathway of the 5-HT3 receptor activated by an agonist like NMQ.
5-HT1A Receptor Signaling: In contrast, receptors like 5-HT1A are GPCRs coupled to inhibitory G-proteins (Gi/o). Agonist binding initiates a cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This pathway ultimately leads to hyperpolarization of the neuron, producing an inhibitory response.
Figure 2. Inhibitory signaling pathway of the 5-HT1A receptor.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the key experimental methodologies.
Radioligand Binding Assay: This technique is used to determine the affinity of a ligand for a receptor.
Figure 3. Workflow for a typical radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]quipazine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) and the Ki (inhibitory constant) can be calculated.
In Vivo Microdialysis: This procedure is used to measure neurotransmitter levels in the brains of freely moving animals.
Protocol Details:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the medial prefrontal cortex).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The outflowing aCSF (dialysate) is collected at regular intervals.
-
Drug Administration: The test compound (e.g., NMQ) can be administered systemically or locally through the dialysis probe.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).
In Vivo and Behavioral Effects
Studies in animal models provide crucial information about the physiological and behavioral consequences of 5-HT receptor activation.
-
Dopamine Release: this compound, when administered directly into the anterior medial prefrontal cortex of rats, produces a concentration-dependent increase in extracellular dopamine levels. This effect is dependent on neuronal impulse flow and newly synthesized dopamine. However, the study suggests this particular effect may not be mediated by 5-HT3 receptors, indicating potential off-target effects or complex downstream interactions.
-
Dietary Selection: In rats, quipazine has been shown to specifically reduce the intake of carbohydrates, an effect that can be influenced by the sex of the animal and the specific source of the macronutrient.
-
Discriminative Stimulus: Different classes of 5-HT agonists produce distinct behavioral cues in drug discrimination studies. For example, 5-HT1A receptor agonists can modify the discriminative stimulus effects of 5-HT2A agonists, though this interaction can be species-dependent.
Conclusion
This compound serves as a selective 5-HT3 receptor agonist with significantly lower affinity for 5-HT1B receptors compared to its parent compound, quipazine. This selectivity makes it a more precise tool for isolating and studying 5-HT3-mediated functions. When compared to a broader range of 5-HT agonists, such as the highly 5-HT1A-selective 8-OH-DPAT or the 5-HT2A/2C agonist DOI, NMQ's efficacy is clearly concentrated at the 5-HT3 receptor subtype. The functional consequence of this agonism is an excitatory neuronal response driven by cation influx through the receptor's ion channel. The in vivo effects, such as the modulation of dopamine release, highlight the complex roles of the serotonergic system in neurotransmitter regulation. This guide underscores the importance of considering the full pharmacological profile—including binding affinity, functional potency, and receptor selectivity—when comparing the efficacy of 5-HT receptor agonists in research and therapeutic development.
References
A Comparative Analysis of N-Methylquipazine and TFMPP in Drug Discrimination Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus properties of N-Methylquipazine (NMQ) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two serotonergic agents within drug discrimination paradigms.
Introduction to Drug Discrimination
Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of drugs.[1][2][3] In this paradigm, an animal is trained to recognize the internal state produced by a specific drug (the training drug) and to make a differential response to receive a reward.[1][3] For example, an animal might be trained to press one lever after receiving the training drug and another lever after receiving a placebo (e.g., saline). Once the animal reliably discriminates between the drug and the vehicle, generalization tests can be conducted with other compounds to determine if they produce similar subjective effects. Full substitution, where the test drug elicits responding on the drug-appropriate lever, suggests a similar mechanism of action to the training drug. The dose of a drug that produces 50% drug-appropriate responding is known as the ED50 value, a measure of its potency.
This compound (NMQ): A Focus on 5-HT3 Receptors
This compound is a derivative of quipazine and is characterized by its high affinity for the 5-HT3 receptor, where it acts as an agonist. Unlike its parent compound, quipazine, NMQ displays very low affinity for 5-HT1B receptors.
Currently, there is a notable lack of published studies demonstrating that this compound can serve as a discriminative stimulus in animals. Research suggests that 5-HT3 receptor ligands, in general, do not possess strong discriminative stimulus properties. In studies attempting to train animals to discriminate 5-HT3 agonists from a vehicle, stimulus control was not established even after numerous sessions. This suggests that the internal cues produced by 5-HT3 receptor activation may not be salient enough for animals to learn the discrimination.
TFMPP: A 5-HT1B/2C Receptor Agonist with Clear Discriminative Effects
In contrast to NMQ, TFMPP has been extensively studied in drug discrimination paradigms and has been shown to produce robust discriminative stimulus effects. The discriminative cue of TFMPP is primarily mediated by its agonist activity at 5-HT1B receptors, with some contribution from 5-HT2C receptors. TFMPP also acts as a serotonin releasing agent.
Animals, typically rats, can be trained to reliably discriminate TFMPP from saline. Generalization studies have shown that other 5-HT1B agonists, such as m-chlorophenylpiperazine (mCPP) and RU 24969, fully substitute for the TFMPP cue.
Quantitative Comparison of Discriminative Stimulus Properties
Due to the lack of successful drug discrimination studies with this compound, a direct quantitative comparison of parameters such as training dose and ED50 with TFMPP is not possible. However, the available data for TFMPP is presented below.
| Parameter | TFMPP | This compound |
| Training Dose (Rats) | 0.8 - 1.0 mg/kg | Not established |
| ED50 (Rats) | 0.27 mg/kg | Not determined |
| Primary Receptor Mechanism | 5-HT1B Agonist | 5-HT3 Agonist |
| Generalization | Generalizes to other 5-HT1B agonists (e.g., mCPP, RU 24969) | Not applicable |
Experimental Protocols
Standard Two-Lever Drug Discrimination Protocol in Rats
This protocol outlines a typical procedure for establishing a drug as a discriminative stimulus in rats.
1. Apparatus: Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser for reinforcement, and stimulus lights above each lever.
2. Subjects: Male Sprague-Dawley or Wistar rats are commonly used. They are typically housed individually and maintained on a restricted diet to motivate them to work for food reinforcement.
3. Training Procedure:
-
Shaping: Rats are first trained to press a lever to receive a food pellet.
-
Discrimination Training:
-
On "drug days," rats receive an intraperitoneal (i.p.) injection of the training drug (e.g., 1.0 mg/kg TFMPP) and are placed in the operant chamber. Responding on the designated "drug lever" is reinforced with food pellets, typically on a fixed-ratio (FR) or variable-ratio (VR) schedule. Responses on the other lever ("saline lever") have no consequence.
-
On "saline days," rats receive an injection of the vehicle (e.g., saline) and are placed in the chamber. Responding on the "saline lever" is reinforced, while responses on the "drug lever" are not.
-
Drug and saline training sessions are typically alternated daily.
-
-
Acquisition Criteria: Training continues until the rats reliably demonstrate discrimination, for example, by making at least 80% of their initial responses on the correct lever for a set number of consecutive sessions.
4. Testing (Generalization) Sessions:
-
Once the discrimination is learned, test sessions are introduced.
-
Various doses of the training drug or other novel compounds are administered.
-
During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld (extinction) to prevent new learning from influencing the choice of lever.
-
The percentage of responses on the drug-appropriate lever is measured to determine the degree of substitution. Full substitution is generally considered to be ≥80% drug-lever responding.
Signaling Pathways
The distinct discriminative stimulus properties of NMQ and TFMPP are a direct result of their differential engagement of serotonin receptor subtypes, which triggers unique intracellular signaling cascades.
This compound and the 5-HT3 Receptor Signaling Pathway
NMQ is a potent agonist at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor (GPCR). Activation of the 5-HT3 receptor leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This rapid excitatory neurotransmission is distinct from the slower, modulatory effects of GPCRs.
TFMPP and the 5-HT1B Receptor Signaling Pathway
The discriminative stimulus effects of TFMPP are primarily mediated through its agonist activity at 5-HT1B receptors. The 5-HT1B receptor is a Gi/o-coupled GPCR. Agonist binding to the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Conclusion
This compound and TFMPP exhibit markedly different profiles in the context of drug discrimination studies. TFMPP produces a reliable and potent discriminative stimulus primarily through its agonist actions at 5-HT1B receptors. In contrast, the available evidence suggests that this compound, a 5-HT3 receptor agonist, is unlikely to serve as an effective discriminative stimulus. This fundamental difference is rooted in their distinct primary receptor targets and the downstream signaling pathways they activate. These findings are critical for researchers designing studies to probe the roles of specific serotonin receptor subtypes in behavior and for the development of novel therapeutics with precise pharmacological targets.
References
Validating N-Methylquipazine's Specificity: A Comparative Guide for Researchers
A critical examination of N-Methylquipazine (NMQ) as a selective 5-HT3 receptor agonist reveals a significant gap in its validation through knockout models. While its in vitro binding profile suggests high specificity for the 5-HT3 receptor, the absence of in vivo studies in corresponding knockout animals necessitates a careful and inferred approach to validating its on-target effects. This guide provides a comprehensive comparison of NMQ with other serotonergic agents, details the expected physiological and behavioral outcomes based on 5-HT3 receptor knockout studies, and presents standardized experimental protocols for future validation efforts.
This compound (NMQ) has been identified as a potent agonist at the 5-HT3 receptor, a ligand-gated ion channel involved in a variety of physiological processes, including nausea, anxiety, and gut motility. Its utility as a specific pharmacological tool hinges on its selective interaction with this receptor subtype over other serotonin receptors and neurotransmitter systems. However, a thorough review of the scientific literature reveals a notable absence of studies utilizing 5-HT3 receptor knockout models to definitively confirm the in vivo specificity of NMQ.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge regarding NMQ's specificity. By presenting available binding affinity data, the established phenotype of 5-HT3 receptor knockout mice, and detailed experimental protocols, this document serves as a crucial resource for designing future studies to unequivocally validate NMQ's mechanism of action.
Comparative Analysis of Receptor Binding Affinities
To assess the specificity of this compound, its binding affinity for the 5-HT3 receptor was compared with that of the well-established 5-HT3 antagonist, ondansetron, and its affinity for other serotonin receptor subtypes.
| Compound | 5-HT3 (IC50/pKi) | 5-HT1A (pKi) | 5-HT1B (IC50) | 5-HT1D (pKi) | 5-HT2A (pKi) | 5-HT2C (pKi) | Dopamine D2 (pKi) | Adrenergic α1 (pKi) | Adrenergic α2 (pKi) | Histamine H1 (pKi) | Muscarinic M2 (pKi) | µ-Opioid (pKi) | Benzodiazepine (pKi) |
| This compound | Similar to Quipazine[1] | - | >10,000 nM[1] | - | - | - | - | - | - | - | - | - | - |
| Ondansetron | 8.70[2] | Low Affinity[2] | - | - | Low Affinity[2] | - | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
Note: A higher pKi value indicates a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
As the table indicates, this compound demonstrates a high affinity for the 5-HT3 receptor, comparable to its parent compound, quipazine. Crucially, it shows very little affinity for the 5-HT1B receptor, with an IC50 value greater than 10,000 nM. Ondansetron, a widely used 5-HT3 antagonist, also exhibits high and selective affinity for the 5-HT3 receptor with low affinity for a range of other receptors. The lack of comprehensive binding data for NMQ across a wider panel of receptors represents a significant data gap.
The 5-HT3 Receptor Knockout Phenotype: An Indirect Validation
In the absence of direct studies using NMQ in 5-HT3 receptor knockout mice, the established behavioral phenotype of these animals provides a valuable framework for predicting the on-target effects of a true 5-HT3 receptor agonist.
Studies on mice lacking the 5-HT3A receptor subunit have consistently reported alterations in anxiety-related and social behaviors. These knockout mice typically exhibit a reduction in anxiety-like behaviors. This suggests that the 5-HT3 receptor is involved in mediating anxiety.
Therefore, a specific 5-HT3 receptor agonist like NMQ would be expected to produce anxiogenic-like effects in wild-type animals, and these effects should be absent in 5-HT3 receptor knockout mice.
Experimental Protocols for In Vivo Validation
To definitively validate the specificity of this compound, future research should employ 5-HT3 receptor knockout models in well-characterized behavioral paradigms. The following are detailed protocols for key experiments.
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) at the desired dose(s) and time point before testing.
-
Test: Place the mouse in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using an overhead video camera and tracking software.
-
Data Analysis: Key parameters to be measured include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Expected Outcome for a Specific 5-HT3 Agonist: In wild-type mice, NMQ is expected to decrease the time spent and entries into the open arms, indicative of an anxiogenic-like effect. This effect should be absent in 5-HT3 receptor knockout mice.
Social Interaction Test
This test assesses social behavior by measuring the amount of time an animal spends interacting with a novel conspecific.
Apparatus: A three-chambered box with removable partitions.
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for a 10-minute habituation period.
-
Sociability Phase: Place a novel "stranger" mouse in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Introduce a second, novel "stranger" mouse into the previously empty wire cage. The test mouse is then allowed to explore all three chambers for another 10-minute session.
-
Recording: An overhead video camera and tracking software are used to record the amount of time the test mouse spends in each chamber and the time spent sniffing each wire cage.
Expected Outcome for a Specific 5-HT3 Agonist: Given that 5-HT3 receptor knockout mice show deficits in social behavior, a specific 5-HT3 agonist like NMQ might be expected to alter social interaction in wild-type mice. The specific nature of this alteration (e.g., increase or decrease in sociability) would need to be determined empirically. Any observed effect should be absent in 5-HT3 receptor knockout mice.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental logic, the following diagrams are provided.
Caption: 5-HT3 Receptor Signaling Pathway
Caption: Experimental Workflow for NMQ Validation
Conclusion and Future Directions
While this compound shows promise as a selective 5-HT3 receptor agonist based on in vitro binding data, its in vivo specificity remains to be conclusively demonstrated. The lack of studies in 5-HT3 receptor knockout models is a critical omission in its pharmacological characterization. This guide highlights this knowledge gap and provides a clear roadmap for future research. By employing the detailed experimental protocols outlined here, researchers can definitively validate the on-target effects of NMQ, thereby solidifying its utility as a precise tool for investigating the role of the 5-HT3 receptor in health and disease. Such validation is paramount for the accurate interpretation of experimental results and for the advancement of drug development programs targeting the serotonergic system.
References
Bridging the Gap: A Comparative Guide to Validating In Vitro Findings of N-Methylquipazine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of N-Methylquipazine (NMQ) with its observed in vivo effects. The validation of molecular findings in complex biological systems is a critical step in drug development, often revealing discrepancies that challenge initial hypotheses. This compound serves as an illustrative case study in this process. While putatively known as a 5-HT3 receptor agonist, its in vivo actions suggest a more complex mechanism, highlighting the necessity of rigorous validation experiments.
Data Presentation: In Vitro vs. In Vivo Findings
Table 1: In Vitro Receptor Binding and Transporter Affinity Profile
This table outlines the expected receptor affinities of NMQ based on related compounds. The primary reported activity is at the 5-HT3 receptor, with inferred activity at other serotonin receptors and transporters.
| Target | Action | Affinity (Ki, nM) | Compound | Notes |
| 5-HT3 Receptor | Putative Agonist | - | NMQ | Primary classification, though functional data is sparse. |
| 5-HT2C Receptor | Agonist | ~20-50 (estimated) | Quipazine | Parent compound shows significant 5-HT2C agonist activity. |
| 5-HT2A Receptor | Agonist | ~100-200 (estimated) | Quipazine | Lower affinity compared to 5-HT2C. |
| Serotonin Transporter (SERT) | Inhibitor | Potent (sub-nanomolar) | 5-iodo-6-nitroquipazine | Activity inferred from a potent quipazine derivative[1]. |
| Dopamine D2 Receptor | Weak Agonist/Antagonist | >500 (estimated) | Quipazine | Generally low affinity at dopamine receptors. |
Table 2: Summary of Key In Vivo Experimental Findings
This table presents quantitative results from in vivo animal studies designed to probe the functional effects of NMQ.
| Experiment Type | Animal Model | NMQ Dose/Concentration | Measured Effect | Proposed Mechanism Under Investigation |
| In Vivo Microdialysis | Rat (Freely Moving) | 10 - 1,000 µM (intracerebral) | Concentration-dependent increase in extracellular dopamine (DA) in the medial prefrontal cortex (AmPFc). | 5-HT3 Receptor Agonism |
| Locomotor Activity | Rat | 3.0 - 10.0 mg/kg (systemic) | Significant increase in pivoting and crawling behaviors[2]. | Serotonergic / Dopaminergic Activation |
| Antagonist Challenge | Rat (Freely Moving) | 100 µM NMQ + 10 µM BRL 46470A (5-HT3 Antagonist) | No significant attenuation of NMQ-induced DA increase. | 5-HT3 Receptor Agonism |
| Antagonist Challenge | Rat (Freely Moving) | 100 µM NMQ + 1 mg/kg MDL 100907 (5-HT2 Antagonist) | No significant alteration of NMQ-induced DA increase. | 5-HT2 Receptor Agonism |
Mandatory Visualizations
Signaling Pathway Diagram
The 5-HT2C receptor, a likely target for NMQ based on its parent compound, primarily signals through the Gq/11 pathway. Activation leads to a cascade resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
Experimental Workflow Diagram
This diagram illustrates the logical workflow used to test whether the in vivo dopaminergic effects of NMQ are mediated by its presumed in vitro target, the 5-HT3 receptor.
Caption: Workflow for testing the 5-HT3 hypothesis of NMQ's action.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. The following protocols are representative of the studies cited.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., NMQ) for a specific receptor or transporter.
-
Methodology:
-
Tissue Preparation: Brain tissue from rodents (or cells expressing the human recombinant receptor of interest) is homogenized in a chilled buffer and centrifuged to prepare a membrane suspension.
-
Incubation: A known concentration of a radiolabeled ligand (e.g., [³H]GR65630 for 5-HT3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (NMQ).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure the concentration of extracellular neurotransmitters (e.g., dopamine) in a specific brain region of a conscious, freely moving animal following drug administration.
-
Methodology:
-
Probe Implantation: A guide cannula is surgically implanted into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rat. After a recovery period, a microdialysis probe (typically 2-4 mm membrane) is inserted through the cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5-2.0 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of the neurotransmitter.
-
Drug Administration: NMQ is administered, either systemically (i.p., s.c.) or locally through the perfusion fluid (retrodialysis). For antagonist studies, the antagonist is co-perfused with NMQ.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations.
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the pre-drug baseline average.
-
Locomotor Activity Assay
-
Objective: To assess the effect of a test compound on spontaneous motor activity in rodents, which can indicate stimulant or sedative properties.
-
Methodology:
-
Habituation: Mice or rats are placed individually into clear, open-field arenas equipped with a grid of infrared photobeams. The animals are allowed to habituate to the new environment for a period (e.g., 30-60 minutes).
-
Drug Administration: Animals are removed, administered the test compound (NMQ) or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the arenas.
-
Data Collection: Locomotor activity is recorded automatically by a computer system that counts the number of photobeam breaks over time. Data is typically binned into 5- or 10-minute intervals for a total duration of 60-120 minutes.
-
Data Analysis: Key parameters include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing). Dose-response curves are generated to determine the relationship between the drug dose and its effect on locomotion.
-
Objective Comparison and Validation Analysis
The central goal of this comparison is to determine if the in vivo effects of NMQ can be explained by its presumed in vitro profile.
-
The Initial Hypothesis: Based on its classification, the primary hypothesis was that NMQ increases dopamine release in the prefrontal cortex via activation of 5-HT3 receptors. Serotonin is known to modulate dopamine neurotransmission through various receptor subtypes.
-
The In Vivo Evidence: An in vivo microdialysis study directly tested this hypothesis and provided a clear outcome. NMQ robustly increased extracellular dopamine in the AmPFc in a concentration-dependent manner. This confirmed that NMQ has a significant neurochemical effect in vivo.
-
The Validation Attempt (Falsification): The critical step was the antagonist challenge. If the effect were mediated by 5-HT3 receptors, a 5-HT3 antagonist should prevent or significantly reduce the NMQ-induced dopamine increase. However, co-administration of the potent 5-HT3 antagonist BRL 46470A failed to block the effect. Similarly, a 5-HT2 antagonist also failed to alter the outcome.
-
Alternative Hypotheses: The discrepancy forces the generation of new hypotheses that must be tested. Given the pharmacology of related quipazine compounds, plausible alternative mechanisms include:
-
Serotonin Reuptake Inhibition: NMQ may act as a serotonin reuptake inhibitor. Increased synaptic serotonin could indirectly modulate dopamine release through other 5-HT receptor subtypes not blocked in the initial study.
-
Action at Other Receptors: NMQ may have significant affinity and agonist activity at a different, unexamined receptor that modulates dopamine release.
-
Metabolic Activity: An active metabolite of NMQ, not the parent compound itself, could be responsible for the observed in vivo effects.
-
This guide demonstrates that while in vitro data provides an essential starting point for understanding a compound's mechanism, it cannot substitute for rigorous in vivo validation. The case of this compound shows that unexpected in vivo results are not failures, but rather critical data points that refine our understanding and guide future research toward the true molecular mechanisms of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
